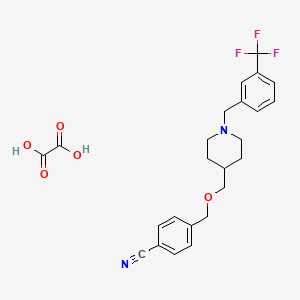![molecular formula C18H23NO3S B2591314 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide CAS No. 2320465-32-3](/img/structure/B2591314.png)
2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide is a complex organic compound with the molecular formula C18H23NO3S and a molecular weight of 333.4451 g/mol . This compound is characterized by its naphthalene core, which is substituted with an ethoxy group, a hydroxy- and methylsulfanyl-substituted butyl chain, and a carboxamide group.
Vorbereitungsmethoden
The synthesis of 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of naphthalene, followed by subsequent functional group modifications.
Introduction of the ethoxy group: This step involves the ethoxylation of the naphthalene core, which can be done using ethyl iodide in the presence of a base.
Attachment of the butyl chain: The butyl chain with hydroxy and methylsulfanyl substituents can be synthesized separately and then attached to the naphthalene core through a nucleophilic substitution reaction.
Formation of the carboxamide group: This can be achieved by reacting the naphthalene derivative with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes involving naphthalene derivatives.
Medicine: Research may explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide include other naphthalene derivatives with different substituents. For example:
This compound: This compound is unique due to its specific combination of functional groups.
Naphthalene-1-carboxamide derivatives: These compounds may have different substituents on the naphthalene core, leading to variations in their chemical and biological properties.
Naphthalene-2-carboxamide derivatives: These compounds have the carboxamide group attached to a different position on the naphthalene core, which can affect their reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-16-9-8-13-6-4-5-7-15(13)17(16)18(21)19-12-14(20)10-11-23-2/h4-9,14,20H,3,10-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFHQPPTGBHUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2591232.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)


![2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2591241.png)



![N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2591247.png)
![2-(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2591249.png)



